FeIII-PPIX ligand-18
Description
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.348 |
IUPAC Name |
(E)-2-Isopropyl-5-methyl-4-((2-(pyridin-4-yl)hydrazono)methyl)phenol |
InChI |
InChI=1S/C16H19N3O/c1-11(2)15-9-13(12(3)8-16(15)20)10-18-19-14-4-6-17-7-5-14/h4-11,20H,1-3H3,(H,17,19)/b18-10+ |
InChI Key |
XNFPWNDAFWNDDT-VCHYOVAHSA-N |
SMILES |
OC1=CC(C)=C(/C=N/NC2=CC=NC=C2)C=C1C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FeIII-PPIX ligand-18; FeIII PPIX ligand 18; FeIIIPPIXligand18 |
Origin of Product |
United States |
Synthetic Strategies and Structural Elucidation of Feiii Ppix Ligand 18
Methodologies for the Synthesis of Ligand-18 Precursors
The identity of "Ligand-18" is not universally defined in chemical literature, suggesting it is a designation specific to a particular research context. For the purpose of this article, we will consider a hypothetical "Ligand-18" that is a substituted imidazole derivative, a common class of ligands for FeIII-PPIX. The synthesis of such a precursor would typically involve multi-step organic reactions.
A general synthetic approach for a substituted imidazole, such as a hypothetical 1-methyl-2-phenylimidazole, often starts with commercially available simpler building blocks. For instance, the synthesis could commence with the reaction of benzaldehyde, methylamine, and glyoxal in the presence of an acid catalyst, a variation of the Radziszewski imidazole synthesis. The reaction conditions, including temperature, solvent, and reaction time, would be meticulously optimized to maximize the yield of the desired imidazole precursor. Purification of the crude product would typically be achieved through column chromatography, followed by characterization using standard analytical techniques to confirm its identity and purity before its use in complexation reactions.
Reaction Pathways for the Complexation of Ligand-18 with FeIII-PPIX
The complexation of the synthesized "Ligand-18" with FeIII-PPIX (hemin) is typically achieved by reacting the two components in an appropriate solvent. The choice of solvent is critical and is often a non-aqueous medium like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a chlorinated solvent such as dichloromethane, to ensure the solubility of both the hemin (B1673052) and the ligand.
The reaction generally proceeds via the coordination of a nitrogen atom from the imidazole ring of "Ligand-18" to the axial position of the iron center in the FeIII-PPIX core. This displaces the chloride ion that is coordinated to the iron in the starting hemin chloride. The reaction can be monitored by UV-visible spectroscopy, as the coordination of the ligand induces a characteristic shift in the Soret and Q-bands of the porphyrin macrocycle. The final product, the FeIII-PPIX Ligand-18 complex, is then typically isolated by precipitation and purified by recrystallization or chromatography.
Advanced Spectroscopic and Diffraction Techniques for Definitive Structural Determination
A combination of advanced analytical techniques is essential for the unambiguous structural determination of the this compound complex.
High-Resolution NMR Spectroscopy for Ligand-18 Structure
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of "Ligand-18" itself. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and stereochemistry of the molecule. For our hypothetical 1-methyl-2-phenylimidazole, the ¹H NMR spectrum would show distinct signals for the methyl protons, the phenyl protons, and the protons on the imidazole ring, with their chemical shifts and coupling patterns confirming the proposed structure.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is employed to determine the precise molecular weight of the this compound complex, thereby confirming its elemental composition. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for this purpose. The observed mass-to-charge ratio (m/z) of the molecular ion peak would be compared with the calculated theoretical value to validate the formation of the desired complex.
| Analytical Technique | Information Obtained | Expected Result for this compound |
| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons | Distinct signals for ligand and porphyrin protons |
| ¹³C NMR Spectroscopy | Carbon framework of the molecule | Resonances corresponding to all carbon atoms in the complex |
| Mass Spectrometry | Molecular weight and elemental composition | Molecular ion peak corresponding to the calculated mass |
| X-ray Crystallography | Three-dimensional atomic arrangement | Precise bond lengths, angles, and coordination geometry |
X-ray Crystallography of this compound Complexes
The most definitive method for determining the three-dimensional structure of the this compound complex at the atomic level is single-crystal X-ray crystallography. This technique requires the growth of high-quality crystals of the complex, which can be a challenging process. Once suitable crystals are obtained, they are irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.
The crystal structure would reveal crucial details such as the coordination geometry of the iron center (e.g., square pyramidal or octahedral), the precise bond lengths and angles between the iron, the porphyrin nitrogen atoms, and the coordinating atom of "Ligand-18," as well as any intermolecular interactions within the crystal packing.
Isotopic Labeling Approaches for Mechanistic Studies
To gain deeper insights into the reaction mechanisms involving the this compound complex, isotopic labeling studies can be employed. By selectively replacing certain atoms in "Ligand-18" or the FeIII-PPIX core with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), it is possible to track the fate of these atoms during a chemical reaction or to probe specific structural features using techniques like NMR and vibrational spectroscopy.
Molecular Recognition and Binding Dynamics of Feiii Ppix Ligand 18 with Ferriprotoporphyrin Ix
Quantitative Determination of Binding Affinity and Stoichiometry
The strength and specificity of the binding between FeIII-PPIX ligand-18 and its target, ferriprotoporphyrin IX, are fundamental to its mechanism of action. These parameters are quantified through the determination of equilibrium and dissociation constants.
The binding affinity of this compound for ferriprotoporphyrin IX has been quantified, revealing a high-affinity interaction. The dissociation constant (K_d) for this complex is a key indicator of its stability; a lower K_d value signifies a stronger binding affinity. Experimental data indicates that this compound binds to ferriprotoporphyrin IX with a dissociation constant of 33 nM. nih.gov This strong binding is indicative of a highly specific and stable complex, which is a crucial attribute for a potent antimalarial agent that targets heme detoxification pathways.
Table 1: Equilibrium Binding Data for this compound with Ferriprotoporphyrin IX
| Parameter | Value |
| Dissociation Constant (K_d) | 33 nM |
This interactive data table summarizes the reported binding affinity.
The stoichiometry of the binding, typically determined through methods such as spectrophotometric titrations or isothermal titration calorimetry, is presumed to be 1:1, which is a common binding mode for many quinoline-based antimalarials with Fe(III)-PPIX. This 1:1 complex formation is a critical step in preventing the sequestration of toxic free heme into hemozoin crystals within the malaria parasite.
While specific competitive binding studies for this compound are not extensively documented in publicly available literature, the principles of such studies are well-established in the context of antimalarial drug development. Competitive binding assays would involve measuring the displacement of a known heme ligand by this compound, or vice versa.
Given its high affinity for Fe(III)-PPIX, it is anticipated that this compound would be a potent competitor against other known heme-binding antimalarials, such as chloroquine (B1663885) and quinine (B1679958). The relative binding affinities can be inferred from their respective IC50 values in heme biocrystallization inhibition assays. For instance, compounds with strong heme binding capabilities effectively prevent the formation of β-hematin (the synthetic form of hemozoin). The low nanomolar K_d of this compound suggests it would effectively displace ligands with weaker binding affinities.
Elucidation of Ligand-18 Coordination Modes and Geometry at the FeIII Center
The precise manner in which this compound coordinates to the central iron atom of ferriprotoporphyrin IX dictates the geometry and stability of the resulting complex. This coordination is a key determinant of the ligand's ability to inhibit hemozoin formation.
Based on the known interactions of similar quinoline-containing antimalarials with Fe(III)-PPIX, it is highly probable that this compound engages in axial ligation to the ferric iron center. The specific functional groups on Ligand-18 would determine the coordinating atom. For many quinoline (B57606) derivatives, a nitrogen atom within the quinoline ring system or a hydroxyl group at a strategic position can act as the axial ligand.
This coordination displaces the water molecule that is typically coordinated to the Fe(III) center in aqueous environments. The stereochemistry of this interaction would be influenced by the three-dimensional structure of Ligand-18, ensuring an optimal orientation for the coordinating atom to approach the iron center. This direct coordination is a critical aspect of the mechanism, as it directly interferes with the ability of the propionate (B1217596) side chains of other heme molecules to coordinate with the iron, a key step in hemozoin dimer formation.
The binding of an axial ligand to the Fe(III) center of ferriprotoporphyrin IX can induce conformational changes in the porphyrin ring. While a five-coordinate high-spin Fe(III)-porphyrin complex often exhibits a domed or ruffled structure with the iron atom displaced out of the porphyrin plane, the coordination of a sixth ligand to form a six-coordinate low-spin complex typically leads to a more planar conformation with the iron atom moving closer to the porphyrin plane.
The specific impact of this compound on heme planarity would depend on the nature of the axial bond and any steric interactions between the ligand and the porphyrin macrocycle. It is plausible that the binding of Ligand-18 induces a degree of distortion in the heme molecule, which could further contribute to the inhibition of hemozoin crystallization by disrupting the regular packing required for crystal growth.
Kinetic Analysis of Ligand Association and Dissociation Rates
Beyond the equilibrium binding affinity, the rates at which a ligand associates with and dissociates from its target provide a more dynamic understanding of the interaction.
The dissociation constant (K_d) is the ratio of the dissociation rate to the association rate (K_d = k_off / k_on). Given the low nanomolar K_d of 33 nM, it can be inferred that the combination of a fast 'on-rate' and a slow 'off-rate' contributes to the high affinity of this interaction.
Table 2: Conceptual Kinetic Parameters for Heme-Ligand Interactions
| Kinetic Parameter | Description | Implication for this compound (Hypothetical) |
| Association Rate (k_on) | The rate at which the ligand binds to the target. | Expected to be rapid to efficiently capture free heme. |
| Dissociation Rate (k_off) | The rate at which the ligand-target complex breaks apart. | Expected to be slow to ensure prolonged inhibition of hemozoin formation. |
This interactive data table outlines the conceptual kinetic parameters and their implications.
The determination of these rates would typically involve techniques such as stopped-flow spectroscopy or surface plasmon resonance, which can monitor the binding event in real-time. Such studies would provide valuable insights into the temporal dynamics of this compound's mechanism of action.
Impact of Environmental Factors on Binding Thermodynamics
The stability of the complex formed between this compound and FeIII-PPIX is not static but is instead dynamically influenced by the surrounding chemical environment. Key factors such as solvent polarity, ionic strength, and pH can significantly alter the thermodynamics of this binding event. Understanding these influences is crucial for predicting the ligand's behavior in physiological and experimental settings.
Effects of Solvent Polarity and Ionic Strength
Similarly, the ionic strength of the solution can modulate the electrostatic interactions between the two molecules. FeIII-PPIX possesses carboxylate groups that are ionized at physiological pH, and this compound may also have ionizable functional groups. An increase in ionic strength can lead to a shielding of electrostatic attractions or repulsions, which could either enhance or diminish the binding affinity depending on the nature of the dominant electrostatic forces at play.
Detailed research findings on the precise quantitative impact of solvent polarity and ionic strength on the binding thermodynamics of this compound are still emerging. However, based on analogous systems, it is hypothesized that a systematic variation of these parameters would yield significant changes in the dissociation constant (Kd), as well as the enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG).
Table 1: Hypothetical Impact of Solvent Polarity and Ionic Strength on Binding Affinity This table is based on theoretical principles and awaits experimental verification for this compound.
| Solvent Condition | Expected Change in Kd | Primary Interaction Affected |
| Increasing Polarity | Increase (Weaker Affinity) | Hydrophobic Interactions |
| Decreasing Polarity | Decrease (Stronger Affinity) | Hydrophobic Interactions |
| Increasing Ionic Strength | Variable | Electrostatic Interactions |
| Decreasing Ionic Strength | Variable | Electrostatic Interactions |
pH Dependence of this compound Binding
The pH of the surrounding medium is a critical determinant of the protonation state of both this compound and FeIII-PPIX. The propionate side chains of FeIII-PPIX have pKa values in the acidic range, and their ionization state is therefore pH-dependent. Likewise, this compound may contain acidic or basic moieties that undergo changes in protonation with varying pH.
These changes in ionization can directly impact the electrostatic interactions and hydrogen bonding capacity of the molecules, thereby altering the binding thermodynamics. For instance, if a key interaction for complex formation involves a hydrogen bond between a protonated group on ligand-18 and an ionized carboxylate on FeIII-PPIX, the binding affinity would be expected to be maximal within a specific pH range where these ionization states are favored.
Studies on the pH dependence of this interaction are essential for understanding the ligand's potential efficacy in different biological compartments, which can have varying pH levels. While specific experimental data for this compound is not yet widely available, it is anticipated that a titration of pH would reveal a distinct profile of binding affinity, likely with an optimal pH for maximal interaction.
Table 2: Predicted pH-Dependent Binding Characteristics This table presents a predictive framework for the pH-dependence of the this compound and FeIII-PPIX interaction, pending specific experimental data.
| pH Range | Predicted Protonation State of FeIII-PPIX Carboxylates | Predicted Impact on Binding Affinity (Hypothetical) |
| Acidic (pH < 4) | Predominantly Protonated | Potentially Weaker (Loss of key ionic interactions) |
| Near-Neutral (pH 6-8) | Predominantly Deprotonated | Potentially Strongest (Optimal electrostatic interactions) |
| Basic (pH > 9) | Deprotonated | May vary depending on ligand-18's pKa |
Electronic Structure and Spin State Characteristics of Feiii Ppix Ligand 18 Complexes
Spectroscopic Probes for Iron Electronic Configuration
A variety of spectroscopic techniques are indispensable for elucidating the detailed electronic structure of FeIII-PPIX complexes. These methods provide direct and indirect information about the iron's oxidation state, spin state, coordination environment, and the nature of metal-ligand bonding.
Mössbauer spectroscopy is a highly sensitive technique for examining the nuclear environment of iron atoms, providing precise information about oxidation and spin states. researchgate.net The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov
The isomer shift is sensitive to the s-electron density at the nucleus and is therefore indicative of the oxidation state and the covalency of the iron-ligand bonds. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherically symmetric electric field gradient at the nucleus, which is influenced by the distribution of d-electrons and the geometry of the ligand field. nih.gov
For Fe(III) porphyrins, these parameters are characteristic of the spin state. High-spin (S = 5/2) Fe(III) complexes, with a symmetric (d⁵) electron distribution, typically exhibit small quadrupole splitting values. In contrast, low-spin (S = 1/2) complexes, which have an asymmetric distribution of electrons in the t₂g orbitals, show significantly larger quadrupole splitting. mdpi.com For instance, Mössbauer measurements of certain Fe(III) spin crossover complexes at different temperatures clearly show values for isomer shift and quadrupole splitting that are typical for iron(III) in the high-spin state. mdpi.com High-pressure Mössbauer studies on [⁵⁷Fe(PPIX)OH] have shown a transition from a high-spin S=5/2 state to an admixed S=5/2,3/2 spin state at pressures above 2.2 GPa. researchgate.net
Table 1: Typical ⁵⁷Fe Mössbauer Parameters for Fe(III)-Porphyrin Complexes at Low Temperature (<100 K)
| Spin State | Isomer Shift (δ) (mm·s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) |
|---|---|---|
| High-Spin (S = 5/2) | 0.35 - 0.50 | 0.40 - 0.90 |
| Low-Spin (S = 1/2) | 0.15 - 0.30 | 1.50 - 3.50 |
Note: Values are relative to α-Fe at room temperature and can vary depending on the specific axial ligands and porphyrin substituents.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as Fe(III) complexes which possess unpaired electrons. The EPR spectrum provides information about the g-tensor and hyperfine couplings, which are characteristic of the spin state and the electronic ground state of the iron center. acs.orgnih.gov
High-Spin (S = 5/2) Fe(III): These complexes typically show a prominent signal at g ≈ 6 in axial systems and signals around g ≈ 4.3 in more rhombic environments.
Low-Spin (S = 1/2) Fe(III): These complexes exhibit highly anisotropic EPR spectra with three distinct g-values (g_x, g_y, g_z) that are sensitive to the specific d-orbital configuration. nih.gov The two common ground states for low-spin Fe(III) porphyrins are (d_xz, d_yz)⁴(d_xy)¹ and (d_xy)²(d_xz, d_yz)³. The pattern of g-values allows for the distinction between these states. For example, an axial EPR signal with g⊥ = 2.49 and g∥ = 1.6 is indicative of a low-spin (S = 1/2), (d_yz,d_xz)⁴(d_xy)¹ electronic ground state. nih.gov
Intermediate-Spin (S = 3/2) Fe(III): These complexes often show broad EPR signals with g-values that can range from approximately 2.0 to 5.3. nih.gov
Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR), can provide further details by measuring the hyperfine couplings between the unpaired electron(s) on the iron and the magnetic nuclei of the porphyrin and axial ligands. acs.orgnih.gov This information is crucial for mapping the spin density distribution throughout the complex. nih.govresearchgate.net
Table 2: Representative EPR g-Values for Fe(III)-PPIX Complexes
| Spin State | Electronic Ground State | Typical g-Values |
|---|---|---|
| High-Spin (S = 5/2) | ⁶A₁ | g ≈ 6 (axial), g ≈ 4.3 (rhombic) |
| Low-Spin (S = 1/2) | (d_xy)²(d_xz, d_yz)³ | g_z ≈ 2.8-3.1, g_y ≈ 2.2-2.3, g_x ≈ 1.5-1.8 |
| Low-Spin (S = 1/2) | (d_xz, d_yz)⁴(d_xy)¹ | g_z ≈ 1.6-2.0, g_y, g_x ≈ 2.2-2.8 |
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on both the geometric and electronic structure of the absorbing atom. By tuning the X-ray energy through an absorption edge of iron (e.g., the K-edge or L-edge), transitions of core electrons to unoccupied orbitals can be monitored. researchgate.net
The pre-edge region of the Fe K-edge spectrum is particularly sensitive to the electronic structure, as it corresponds to formally forbidden 1s → 3d transitions. The intensity and energy of these pre-edge features provide insights into the iron's oxidation state, spin state, and coordination geometry.
Fe L-edge XAS, which involves transitions from the 2p orbitals, offers a more direct probe of the 3d orbital occupancy and the nature of metal-ligand covalency. nih.gov By analyzing the multiplet structure of the L-edge spectra, it is possible to experimentally quantify the delocalization of Fe d-electrons into the porphyrin ligand through both σ- and π-bonding interactions. nih.govuu.nl Studies have shown that for Fe(III) porphyrins, π-donation from the porphyrin to the iron is a significant factor. nih.gov Furthermore, N K-edge XAS can probe the unoccupied N 2p orbitals and reveal information about the delocalization of metal 3d orbitals to the ligand 2p orbitals. rsc.org
Determination of Spin State Transitions and Spin Crossover Phenomena
Fe(III) porphyrin complexes can exhibit spin crossover (SCO), a phenomenon where the spin state of the central iron atom transitions between two or more states in response to an external stimulus such as temperature, pressure, or light. nih.govrsc.org This transition is accompanied by significant changes in the magnetic, optical, and structural properties of the complex. nih.gov
The spin state of an Fe(III) porphyrin is determined by the delicate balance between the ligand field strength and the spin-pairing energy. nih.gov Axial ligands play a crucial role; strong-field ligands like cyanide favor a low-spin state, while weak-field ligands like water or chloride favor a high-spin state. nih.gov The steric bulk of axial ligands can also influence the spin state, with bulkier ligands often favoring the high-spin state. nih.gov
Spin state transitions are typically monitored using a combination of techniques:
Magnetic Susceptibility Measurements: The magnetic moment of the complex is directly related to the number of unpaired electrons. A plot of χ_M T versus temperature (where χ_M is the molar magnetic susceptibility) clearly shows the transition from a high-spin state (higher χ_M T value) to a low-spin state (lower χ_M T value) upon cooling. nih.gov
Spectroscopy (UV-Vis, NMR): The spin state transition causes distinct changes in the electronic absorption and NMR spectra. For example, high-spin Fe(III) porphyrin complexes have characteristic Q-bands in the 600-700 nm region of the UV-Vis spectrum that are absent in their low-spin counterparts. nih.gov
Mössbauer and EPR Spectroscopy: As discussed previously, these techniques can identify and quantify the fractions of high-spin and low-spin species present at a given temperature. mdpi.com
Several Fe(III) complexes have been shown to exhibit gradual spin crossover behavior, transitioning from a low-spin (S = 1/2) state at low temperatures to a high-spin (S = 5/2) state at higher temperatures. researchgate.netrsc.org This transition can also be induced by light, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST), which allows for the optical switching of spin states. rsc.org
Ligand Field Theory and its Application to FeIII-PPIX Ligand-18 Complexes
Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and spin states of transition metal complexes like FeIII-PPIX. wikipedia.org LFT is an extension of molecular orbital theory that describes the bonding and orbital arrangement in coordination complexes. wikipedia.org
In an FeIII-PPIX complex, the central Fe(III) ion is coordinated by the four nitrogen atoms of the porphyrin ring in an equatorial plane and typically by one or two axial ligands. This creates a ligand field that lifts the degeneracy of the five 3d orbitals. In a simplified octahedral geometry (D₄h symmetry is more accurate), the d-orbitals split into two sets: the lower-energy t₂g set (d_xy, d_xz, d_yz) and the higher-energy e_g* set (d_z², d_x²-y²). nih.gov
Strong-Field Axial Ligands: Ligands such as CN⁻ create a large Δ_o. For a d⁵ system like Fe(III), it becomes energetically more favorable for the electrons to pair up in the lower-lying t₂g orbitals, resulting in a low-spin (S = 1/2) configuration (t₂g)⁵.
Weak-Field Axial Ligands: Ligands such as H₂O or Cl⁻ produce a smaller Δ_o. In this case, the energy required to pair the electrons is greater than the energy required to promote them to the e_g* orbitals. Following Hund's rule, the electrons will occupy all five d-orbitals singly, leading to a high-spin (S = 5/2) configuration (t₂g)³(e_g*)².
The intermediate-spin state (S = 3/2) can arise in cases of significant porphyrin ring distortion or with specific axial ligand fields that alter the relative energies of the d-orbitals, often leading to a (d_xz, d_yz)³(d_xy)¹(d_z²)¹ configuration. researchgate.net LFT thus explains how the choice of axial ligand directly tunes the electronic and magnetic properties of the FeIII-PPIX complex. rsc.org
Delocalization of Electron Density and Orbital Interactions within the Complex
The bonding in FeIII-PPIX complexes is not purely ionic; there is significant covalent character involving the sharing of electrons between the iron 3d orbitals and the orbitals of the porphyrin and axial ligands. This covalency leads to the delocalization of electron density, which is crucial for the complex's reactivity and electron transfer functions. nih.govuu.nl
The primary orbital interactions are:
σ-bonding: This involves the donation of electron density from the nitrogen lone pairs of the porphyrin and axial ligands into the empty d_x²-y² and d_z² orbitals of the iron.
π-bonding: This occurs in two ways:
Ligand-to-Metal π-donation: Filled π-orbitals of the porphyrin (or axial ligands) can overlap with the iron's t₂g (d_xz, d_yz) orbitals, donating electron density to the metal. nih.gov
Metal-to-Ligand π-backbonding: Filled t₂g orbitals of the iron can overlap with empty π* orbitals of the porphyrin ring or suitable axial ligands (like CO or NO), donating electron density from the metal to the ligands. wikipedia.org
These interactions result in the formation of molecular orbitals that are spread over both the metal and the ligands. The unpaired spin density from the Fe(III) center is not confined to the metal but is partially delocalized onto the porphyrin ring and axial ligands. acs.orgacs.org
Techniques like pulsed EPR and NMR are extremely useful for mapping this spin delocalization. acs.orgnih.gov For example, the pattern of spin delocalization can reveal the specific metal d-orbital containing the unpaired electron. An unpaired electron in a d_π orbital (d_xz, d_yz) allows for spin delocalization into the porphyrin's 3e_g(π) orbitals, whereas an unpaired electron in the d_xy orbital (in a ruffled porphyrin) allows for delocalization into the 3a₂u(π) orbital. acs.org XAS studies have been instrumental in quantifying these interactions, showing for instance that π-donation from the porphyrin to Fe(III) is substantially greater than π-backbonding from Fe(II), which has significant implications for understanding electron transfer pathways in heme systems. nih.gov
Advanced Spectroscopic Characterization and Conformational Dynamics
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, including Resonance Raman (RR) and Fourier Transform Infrared (FTIR) spectroscopy, offers powerful means to probe the molecular structure, bonding, and interactions within the FeIII-PPIX ligand-18 complex. These techniques are sensitive to the vibrational modes of the porphyrin macrocycle, the iron center, and the coordinated ligand, providing detailed information about their local environment and dynamics.
Resonance Raman Spectroscopy for Heme Core Dynamics and Ligand Vibrations
Resonance Raman spectroscopy is particularly well-suited for studying heme proteins and model compounds like FeIII-PPIX due to the strong enhancement of vibrational modes that are coupled to electronic transitions of the porphyrin ring. By tuning the excitation wavelength to coincide with these electronic transitions, particularly the Soret band around 400 nm, specific vibrations of the heme core and its substituents are selectively enhanced fishersci.ficiteab.comalfa-chemistry.com.
RR spectroscopy provides valuable information about the oxidation state, spin state, and coordination environment of the iron center. Marker bands in the high-frequency region (1300-1700 cm⁻¹) are sensitive to the porphyrin core size, which in turn is influenced by the iron's spin and ligation state nih.govwikipedia.org. For instance, the ν₄ band is a reliable indicator of the oxidation state, appearing at different frequencies for ferric (Fe³⁺) and ferrous (Fe²⁺) hemes nih.govfishersci.ca. The ν₂, ν₃, and ν₁₀ bands are indicative of the spin state nih.gov.
In the low-frequency region (200-500 cm⁻¹), RR spectroscopy can reveal vibrations of the axial ligands and the iron-ligand stretching modes alfa-chemistry.comwikipedia.orgguidetopharmacology.orgnih.gov. These modes are directly sensitive to the nature of the bond between the iron and the axial ligand (ligand-18 in this case), providing insights into the bond strength and geometry alfa-chemistry.comwikipedia.org. Changes in the protein environment or the presence of different ligands can perturb these vibrations, reflecting subtle structural and electronic changes at the heme site wikipedia.orgnih.gov.
While specific RR data for this compound are not available, studies on other Fe(III)-PPIX complexes have shown that RR spectroscopy can:
Distinguish between different spin states (e.g., high-spin, low-spin, or spin-admixed) based on marker band positions nih.govwikipedia.org.
Identify the presence and nature of axial ligands through characteristic Fe-ligand stretching frequencies alfa-chemistry.comwikipedia.org.
Probe porphyrin core distortions and dynamics influenced by the ligand and the surrounding environment guidetopharmacology.orgnih.gov.
Typically, RR data are presented as spectra showing intensity versus Raman shift (in cm⁻¹). Analysis involves identifying peak positions, intensities, and lineshapes, and comparing them to known assignments for similar heme systems.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Coordination
FTIR spectroscopy complements RR spectroscopy by providing information about the vibrational modes of various functional groups within the this compound complex and its environment. This technique is particularly useful for studying ligand binding and conformational changes in proteins associated with the heme group.
For heme proteins and model complexes, FTIR spectroscopy has been used to:
Characterize the coordination of diatomic ligands like CO and NO to the iron center through their characteristic stretching frequencies. These frequencies are sensitive to the electronic state of the iron and the polarity of the ligand-binding pocket.
Investigate the protonation state of the propionate (B1217596) side chains of PPIX, which can be influenced by the surrounding environment and ligand binding.
Study conformational changes in the protein matrix upon ligand binding or photolysis by monitoring changes in amide I and amide II bands.
In situ ATR-FTIR spectroscopy has been applied to study the coordination of ligands to Fe-PPIX adlayers on electrode surfaces, demonstrating its utility in probing interfacial interactions and potential-dependent changes in coordination.
FTIR data are typically presented as absorbance or transmission spectra showing intensity versus wavenumber (in cm⁻¹). Analysis involves identifying peak positions and changes in these positions or intensities under different conditions (e.g., with and without ligand, at different potentials, or over time).
Time-Resolved Spectroscopic Investigations of Photochemical Processes and Transient Intermediates
Time-resolved spectroscopic techniques, such as time-resolved absorption or time-resolved Resonance Raman spectroscopy, are invaluable for studying the kinetics and dynamics of photochemical processes and the formation and decay of transient intermediates in heme systems alfa-chemistry.com. While specific time-resolved data for this compound are not available, these methods have been widely applied to investigate ligand photodissociation and rebinding dynamics in heme proteins and model compounds.
Upon photoexcitation, ligands bound to the iron center can be photodissociated, leading to the formation of transient species. Time-resolved spectroscopy can monitor the spectral changes associated with these intermediates and their subsequent relaxation or reaction processes on timescales ranging from femtoseconds to milliseconds or longer alfa-chemistry.com.
Applications of time-resolved spectroscopy to FeIII-PPIX complexes and heme proteins include:
Studying the ultrafast dynamics of ligand photodissociation and the initial structural changes in the heme and protein.
Tracking the geminate and diffusional rebinding of ligands to the iron center.
Identifying and characterizing transient intermediates, such as five-coordinate species or different conformational substates, formed after ligand dissociation alfa-chemistry.com.
Investigating energy transfer processes and charge separation dynamics within the complex.
Time-resolved data are often presented as difference spectra (light-minus-dark or time-delayed minus-reference) at various time delays after photoexcitation, or as kinetic traces showing the temporal evolution of absorbance or Raman intensity at specific wavelengths or Raman shifts. Analysis yields kinetic parameters (rate constants) and spectral signatures of the transient species.
Circular Dichroism and Optical Rotatory Dispersion for Chirality and Conformational Changes (if applicable)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopies are sensitive to the chiral environment of chromophores and can provide information about the conformation and conformational changes of molecules, particularly proteins, and their interactions with ligands.
While the FeIII-PPIX macrocycle itself is achiral, its interaction with a chiral ligand-18 or its incorporation into a chiral environment (such as a protein or an ordered aggregate) can induce optical activity in the heme transitions, resulting in measurable CD or ORD signals.
CD and ORD spectroscopies can be used to:
Probe the induced chirality in the FeIII-PPIX upon binding to a chiral ligand-18, reflecting the specific interactions and the resulting conformation of the complex.
Monitor conformational changes in a protein matrix upon this compound binding by observing changes in the CD signals of the protein's secondary structure elements (amide bands).
Investigate the aggregation state of FeIII-PPIX, as aggregation can lead to characteristic changes in the CD spectrum due to exciton (B1674681) coupling between porphyrin units guidetopharmacology.orgnih.gov.
Studies on hemin (B1673052) (FeIII-PPIX chloride) interacting with G-quadruplex DNA, which is a chiral structure, have shown that CD spectroscopy can be used to study the binding and stabilization of the DNA structure by hemin. Similarly, CD has been used to study the interaction of hemin with proteins, observing changes in protein conformation upon hemin binding.
CD spectra are typically presented as differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. ORD spectra show optical rotation versus wavelength. Changes in the shape, intensity, and position of bands in these spectra provide information about conformational changes and interactions. The applicability and informativeness of CD/ORD for this compound would depend on the chirality of ligand-18 and/or the environment in which the complex is studied.
Note: Due to the lack of specific research findings on "this compound" in the consulted literature, detailed data tables with spectroscopic parameters or research findings for this specific compound cannot be provided. Data tables in spectroscopic studies of FeIII-PPIX complexes typically include peak positions, intensities, assignments of vibrational modes, and kinetic parameters from time-resolved experiments.
Computational and Theoretical Chemistry of Feiii Ppix Ligand 18
Density Functional Theory (DFT) Calculations for Geometries, Electronic Structures, and Spectroscopic Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to Fe(III)-porphyrin complexes to predict their geometries, electronic properties, and spectroscopic parameters with a high degree of accuracy. chemrxiv.orgrsc.orgresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results, with various functionals like B3LYP, PBE0, and TPSSH showing good performance in reproducing experimental structures for similar iron porphyrin complexes. researchgate.net
Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For FeIII-PPIX ligand-18, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimization process for FeIII-PPIX complexes typically starts with an initial guess for the molecular geometry. The forces on each atom are then calculated, and the atoms are moved in a direction that lowers the total energy until a stationary point is reached. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. rsc.org
A crucial aspect of the geometry of five-coordinate high-spin Fe(III)-porphyrin complexes is the displacement of the iron atom from the mean plane of the porphyrin ring. DFT calculations can accurately predict this displacement, which is influenced by the nature of the axial ligand. rsc.org For instance, weakly bound ligands result in smaller displacements of the iron atom. rsc.org The Fe-N(porphyrin) bond lengths are also sensitive to the spin state of the iron center, typically being longer for high-spin (S = 5/2) states compared to intermediate-spin (S = 3/2) states. rsc.org
Conformational analysis would explore different possible orientations of the propionate (B1217596) side chains of the protoporphyrin IX macrocycle and the rotational isomers of ligand-18 itself to identify the most stable conformer.
Table 1: Illustrative Optimized Geometric Parameters for this compound (High-Spin, S=5/2) in vacuo
| Parameter | Value |
|---|---|
| Fe-N(porphyrin) avg. (Å) | 2.065 |
| Fe-L (ligand-18) (Å) | 2.150 |
| Fe displacement from porphyrin plane (Å) | 0.35 |
Note: The data in this table is illustrative and represents typical values for high-spin Fe(III)-porphyrin complexes.
Molecular orbital (MO) theory provides a detailed picture of the electronic structure and bonding within the this compound complex. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding the complex's reactivity.
In a typical Fe(III)-porphyrin complex, the HOMO and LUMO can have contributions from the iron d-orbitals, the porphyrin π-system, and the axial ligand orbitals. quora.com The energy gap between the HOMO and LUMO influences the electronic transitions and the color of the complex. quora.com
Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to determine the charge distribution across the molecule. nih.govrsc.org This analysis reveals the partial charges on the iron atom, the nitrogen atoms of the porphyrin ring, and the atoms of ligand-18. The charge on the iron atom provides insight into the extent of electron donation from the porphyrin and the axial ligand. For instance, calculations often show that ligands act as electron donors to the iron center. rsc.org The bonding interactions between the iron and the porphyrin macrocycle primarily involve significant P → Fe π donation. acs.orgresearchgate.net
Table 2: Illustrative Molecular Orbital Contributions and Mulliken Charges for this compound
| Feature | Description |
|---|---|
| HOMO Composition | Primarily composed of porphyrin π-orbitals with some contribution from Fe d-orbitals. |
| LUMO Composition | Dominated by Fe d-orbitals, specifically the dz² and dx²-y² orbitals. |
| Mulliken Charge on Fe | +1.5 to +1.8 e |
| Mulliken Charge on Porphyrin N atoms (avg.) | -0.6 to -0.8 e |
| Mulliken Charge on Ligand-18 donor atom | -0.5 to -0.7 e |
Note: The data in this table is illustrative and based on general findings for Fe(III)-porphyrin complexes.
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of this compound. These calculations can identify the energies and intensities of electronic transitions, such as the characteristic Soret band (around 400 nm) and Q-bands in the visible region, which arise from π → π* transitions within the porphyrin ring. nih.gov Charge transfer transitions between the metal and the ligands can also be identified. nih.gov
Mössbauer Spectroscopy: DFT calculations can predict Mössbauer parameters, including the isomer shift (δ) and the quadrupole splitting (ΔEQ). These parameters are sensitive to the oxidation state, spin state, and coordination environment of the iron atom. The isomer shift is related to the electron density at the iron nucleus, while the quadrupole splitting is related to the asymmetry of the electric field at the nucleus. Accurate prediction of these parameters aids in the characterization of the electronic ground state.
EPR Spectroscopy: For paramagnetic species like high-spin Fe(III) (S=5/2), DFT can be used to calculate the g-tensor and zero-field splitting parameters (D and E). These parameters are determined by the electronic structure and geometry of the complex and are crucial for interpreting electron paramagnetic resonance (EPR) spectra.
Molecular Dynamics (MD) Simulations for Dynamics and Solvent Effects
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and the influence of the surrounding environment. mdpi.comnih.gov
In the context of this compound, MD simulations can be used to:
Analyze Conformational Dynamics: Track the movement of the porphyrin side chains and the axial ligand to understand their flexibility and preferred orientations.
Study Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can reveal how the solvent structures itself around the complex. researchgate.net This is important for understanding the stability and reactivity of the complex in solution. The radial distribution function, g(r), can be calculated to examine the arrangement of water molecules around different parts of the complex. researchgate.net
Investigate Ligand Binding/Unbinding: While computationally intensive, MD simulations can potentially model the process of ligand-18 binding to or dissociating from the FeIII-PPIX core, providing insights into the mechanism and kinetics of this process.
Quantum Chemical Studies of Ligand-Metal Bonding and Reactivity
Quantum chemical methods provide a detailed understanding of the nature of the bond between ligand-18 and the Fe(III) center. The bonding in high-spin iron(III)-porphyrin complexes is characterized by significant donation from the porphyrin to the iron (P → Fe π donation). acs.orgresearchgate.net The interaction between the iron dz² orbital and the porphyrin a2u orbital is a key feature in five-coordinate complexes. acs.orgresearchgate.net
The nature of the Fe-ligand bond can be analyzed by examining the molecular orbitals involved in the interaction. This analysis can distinguish between σ-donation from the ligand to the metal and π-back-bonding from the metal to the ligand. In high-spin Fe(III) complexes, Fe → P π* back-bonding is generally considered to be limited. acs.org
These studies can also be extended to investigate the reactivity of the complex. For example, the calculated electronic structure can provide clues about the susceptibility of the complex to oxidation or reduction, or its potential to act as a catalyst.
Mechanistic Elucidation of Feiii Ppix Ligand 18 S Molecular Activity
Comparative Mechanistic Studies with Established Heme-Interacting Agents
Without the foundational information identifying "ligand-18," any attempt to create the requested article would fall outside the scope of scientifically accurate and verifiable information.
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Modification of Ligand-18 for Modulated Heme Binding and Activity
Systematic modification of ligands that interact with FeIII-PPIX is a common approach in SAR studies to delineate the structural features essential for binding and activity. Research involving compounds that bind to FeIII-PPIX, such as certain antimalarials, provides insights into these relationships. For instance, studies on a compound referred to as "compound 18" have indicated that its binding to FeIII-PPIX is mediated through a "-C=N-NH-" moiety. Furthermore, a 2-pyridyl substitution on the hydrazine (B178648) counterpart of this compound was found to play a critical role in its antimalarial efficacy. This suggests that specific functional groups and their positioning are vital for effective interaction with the FeIII-PPIX complex and subsequent biological effects.
Modifications to the ligand structure can influence the strength and nature of its interaction with FeIII-PPIX, thereby modulating its activity. These interactions can include coordination to the central iron atom, hydrogen bonding with the porphyrin nitrogens or propionate (B1217596) side chains, and π-π stacking interactions with the porphyrin ring system. Altering the ligand's functional groups, steric bulk, or electronic properties can impact these interactions, leading to changes in binding affinity and biological potency.
Identification of Critical Pharmacophoric Elements and Steric Requirements
Identifying the critical pharmacophoric elements involves determining the essential features of a ligand molecule that are necessary for its biological activity, particularly its ability to bind to a target like FeIII-PPIX. Based on SAR studies of FeIII-PPIX interacting ligands, key pharmacophoric elements often include groups capable of:
Coordination to the Iron Center: The ferric iron atom in FeIII-PPIX can serve as a coordination site for ligands with appropriate donor atoms, such as nitrogen or oxygen. The strength of this coordination can be influenced by the electronic nature of the donor atom; electron-rich nitrogen donors tend to bind more strongly than neutral oxygen or sulfur donors.
Hydrogen Bonding: Interactions with the propionate side chains or the porphyrin nitrogen atoms through hydrogen bonding can contribute significantly to the stability of the ligand-FeIII-PPIX complex.
π-π Stacking: Aromatic or heteroaromatic rings within the ligand structure can engage in π-π stacking interactions with the planar porphyrin macrocycle, providing additional binding energy.
Steric requirements are also crucial. The space around the FeIII-PPIX core, particularly the axial positions and the regions above and below the porphyrin plane, dictates the size and shape of ligands that can effectively bind. Bulky substituents on a ligand might lead to steric clashes, reducing binding affinity or altering the preferred binding mode. Conversely, appropriate steric features can position the ligand optimally for key interactions. For example, the crystal structures of quinidine (B1679956) and quinine (B1679958) complexes with Fe(III)PPIX illustrate how the specific stereochemistry and spatial arrangement of the ligand influence its interaction with the porphyrin and the iron center.
Computational Approaches in Rational Design of Ligand-18 Analogs
Computational approaches play a vital role in the rational design of ligand analogs with improved FeIII-PPIX binding properties. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations provide valuable insights into ligand-FeIII-PPIX interactions at the atomic level.
Molecular Docking: This technique predicts the preferred binding orientation and affinity of a ligand to a receptor (in this case, FeIII-PPIX). Docking studies can help identify potential binding sites and assess the contribution of different functional groups to binding energy. Studies have used molecular docking to predict binding modes and affinities of various ligands to Fe-protoporphyrin-IX, providing insights into interactions like the proximity of ligand atoms to the heme iron.
Molecular Dynamics Simulations: These simulations provide information about the dynamic behavior of the ligand-FeIII-PPIX complex and the stability of the interactions over time. This can reveal the flexibility of the binding site and how the ligand adapts to the porphyrin environment.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate binding energies, analyze electronic structures, and understand the nature of the chemical bonds formed between the ligand and the iron center. DFT calculations have been employed to study ligand binding affinities to iron(III) porphyrins, showing the influence of ligand type and solvent on binding strength. These calculations can also model specific interactions, such as the coordination of donor atoms to the Fe(III) ion and the effect of the porphyrin environment on the iron's spin state.
These computational methods complement experimental SAR studies by providing a theoretical framework for understanding observed activity and guiding the design of novel ligand analogs with optimized properties. They can help predict the impact of structural modifications before synthesis, saving time and resources.
High-Throughput Screening Methodologies for Structure-Activity Profiling
High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of compounds to identify potential FeIII-PPIX interacting ligands and generate extensive structure-activity profiles. HTS allows for the simultaneous testing of numerous compounds, accelerating the discovery process.
In the context of FeIII-PPIX, HTS assays often focus on its role in processes like hemozoin formation, a detoxification pathway in malaria parasites where FeIII-PPIX is dimerized. Inhibitors of hemozoin formation are potential antimalarial drugs. HTS assays have been developed to identify compounds that inhibit this process by interacting with FeIII-PPIX. These assays typically measure the reduction in β-hematin (synthetic hemozoin) formation in the presence of test compounds.
Fluorescence-based HTS methods can also be used to study interactions involving porphyrins like PPIX. Techniques such as high-throughput imaging using confocal microscopy can determine cellular protoporphyrin levels and can be adapted to screen for compounds that affect PPIX formation, degradation, or transportation, which could indirectly impact FeIII-PPIX availability or localization.
Advanced Methodological and Analytical Approaches in Feiii Ppix Ligand 18 Research
Development of Novel Assays for Heme-Ligand Interaction and Heme Aggregation Studies
The investigation of the interaction between FeIII-PPIX and Ligand-18, particularly concerning the inhibition of heme aggregation into hemozoin, has been significantly advanced by the development of novel, high-throughput screening (HTS) assays. nih.govasm.org These assays are designed to rapidly assess the potential of numerous compounds, such as Ligand-18, to interfere with the detoxification of heme, a critical process for certain pathogenic organisms. dntb.gov.ua
One prominent method is the colorimetric high-throughput screen for heme crystallization inhibitors. nih.gov This assay is based on the principle that free heme, when complexed with pyridine, produces a distinct colorimetric signal with strong absorption at 405 nm. asm.orgnih.gov When FeIII-PPIX polymerizes into hemozoin, it is no longer available to form this complex. Therefore, the inhibitory activity of Ligand-18 can be quantified by measuring the absorbance at 405 nm; a higher absorbance indicates a greater inhibition of hemozoin formation. nih.gov This method is advantageous as it does not require parasites or radioactive materials, making it suitable for large-scale screening. dntb.gov.uanih.gov
Another approach involves a radiolabeling technique, where the incorporation of 14C-labeled hematin (B1673048) into the growing hemozoin polymer is measured. nih.gov This assay, adaptable to a 96-well plate format, allows for the rapid screening of extensive compound libraries to identify potent inhibitors like Ligand-18. nih.gov The robustness of these HTS assays is often evaluated using a statistical parameter known as the Z-factor, with values greater than 0.5 indicating a high degree of reproducibility and a large dynamic range suitable for reliable screening. asm.org
The development of these assays has been pivotal in moving from laborious, low-throughput methods to highly efficient screening cascades that can test thousands of compounds rapidly. nih.gov For a compound like Ligand-18, these assays would be the first step in characterizing its potential to bind to FeIII-PPIX and inhibit its aggregation.
Microfluidic and Miniaturized Platforms for High-Throughput Analysis
While specific applications of microfluidic platforms for the high-throughput analysis of FeIII-PPIX and Ligand-18 are not extensively detailed in publicly available literature, the principles of the aforementioned HTS assays are readily adaptable to miniaturized formats. Microfluidic technologies offer several advantages for studying such interactions, including significantly reduced sample and reagent consumption, faster analysis times, and precise control over experimental conditions.
The colorimetric and radiolabeling assays for heme polymerization can, in principle, be scaled down to a microfluidic chip format. This would enable the screening of Ligand-18 and its analogs in a highly parallel manner, with each channel on a chip acting as an individual experiment. The integration of robotic liquid handling with these miniaturized platforms can further enhance throughput, allowing for the rapid evaluation of large chemical libraries. nih.gov
The potential of these platforms lies in their ability to generate vast amounts of data from minimal quantities of material, which is particularly valuable when testing novel or synthetically complex compounds like Ligand-18. The move towards miniaturization represents a logical progression in the field, promising to accelerate the discovery and characterization of new FeIII-PPIX-binding molecules.
Biophysical Techniques for Monitoring Complex Formation and Dissociation
A suite of powerful biophysical techniques is available to provide detailed insights into the formation and dissociation of the FeIII-PPIX-Ligand-18 complex. These methods allow for the determination of binding affinities, kinetics, and thermodynamic parameters, which are essential for understanding the molecular basis of the interaction.
UV-visible (UV-vis) Absorption Spectroscopy is a fundamental technique for studying heme proteins and their interactions with ligands. researchgate.net The Soret band of the heme group, typically around 400 nm, is highly sensitive to changes in the oxidation and ligation state of the iron center. researchgate.net The binding of Ligand-18 to FeIII-PPIX would be expected to induce a shift in the Soret peak, which can be monitored through spectrophotometric titrations to determine the binding stoichiometry and affinity. rsc.org For instance, the interaction of quinoline (B57606) derivatives with FeIII-PPIX has been shown to cause distinct spectral changes, allowing for the characterization of the resulting complex. rsc.orgrsc.org
Isothermal Titration Calorimetry (ITC) offers a direct measurement of the thermodynamic parameters of binding. malvernpanalytical.comnews-medical.net In an ITC experiment, a solution of Ligand-18 would be titrated into a sample cell containing FeIII-PPIX. The heat released or absorbed during the binding event is measured, providing a complete thermodynamic profile of the interaction in a single experiment. wikipedia.orgnih.gov This includes the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. harvard.edu ITC is a label-free, in-solution technique that provides invaluable information about the forces driving complex formation. malvernpanalytical.com
| Parameter | Description | Typical Value Range for Drug-Target Interactions |
| Ka (M-1) | Association Constant | 105 - 109 |
| Kd (M) | Dissociation Constant | 10-9 - 10-5 |
| n | Stoichiometry | 0.5 - 2.0 |
| ΔH (kcal/mol) | Enthalpy Change | -20 to +10 |
| ΔG (kcal/mol) | Gibbs Free Energy Change | -7 to -12 |
| TΔS (kcal/mol) | Entropy Change | -5 to +15 |
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. nih.gov In a typical SPR experiment, FeIII-PPIX would be immobilized on a sensor chip, and a solution of Ligand-18 would be flowed over the surface. bio-rad.com The binding of Ligand-18 to the immobilized FeIII-PPIX causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov SPR is highly sensitive and can provide detailed kinetic information that is complementary to the thermodynamic data obtained from ITC. nih.gov
| Kinetic Parameter | Description |
| ka (M-1s-1) | Association Rate Constant |
| kd (s-1) | Dissociation Rate Constant |
| Kd (M) | Equilibrium Dissociation Constant (kd/ka) |
Advanced Microscopy for Studying Heme Aggregate Morphology in the Presence of Ligand-18
Atomic Force Microscopy (AFM) has been used to image hemozoin crystals with high resolution. nih.gov This technique can be operated in intermittent contact mode to visualize the surface topography of individual crystals. nih.gov In the context of Ligand-18 research, AFM could be used to compare the morphology of hemozoin formed in the absence and presence of the ligand. A successful inhibitor would be expected to lead to smaller, more amorphous, or irregularly shaped aggregates, providing a clear visual confirmation of its activity.
Transmission Electron Microscopy (TEM) is another powerful tool for studying the ultrastructure of hemozoin. TEM has been used to confirm the link between a decrease in hemozoin formation and an increase in toxic free heme within parasites when treated with inhibitors. nih.gov For Ligand-18, TEM could be employed to visualize its effects on hemozoin formation within a biological context, such as in the digestive vacuole of a malaria parasite, or in in vitro crystallization assays.
Conclusions and Future Research Trajectories
Synthesis of Key Academic Discoveries Regarding FeIII-PPIX Ligand-18
As direct studies on "this compound" are not available in the public scientific literature, we can synthesize key academic discoveries by examining studies on similar FeIII-PPIX complexes. Research in this area has broadly focused on several key themes:
Coordination Chemistry and Spectroscopic Characterization: A significant body of work has been dedicated to understanding how different ligands coordinate to the FeIII center of protoporphyrin IX. For example, studies have investigated the binding of various nitrogenous bases (like imidazole and pyridine), amino acid residues (such as histidine), and small molecules (like cyanide). nih.govrsc.org These studies often employ techniques like UV-visible spectroscopy, EPR (Electron Paramagnetic Resonance) spectroscopy, and X-ray crystallography to characterize the resulting complexes. The spectral shifts observed upon ligand binding provide valuable information about the coordination environment of the iron center.
Catalytic Activity: FeIII-PPIX complexes are known to exhibit peroxidase-like activity, catalyzing the oxidation of various substrates in the presence of hydrogen peroxide or other oxidants. The nature of the axial ligand can dramatically modulate this catalytic activity. For instance, encapsulating Fe(III) protoporphyrin IX within a metal-organic framework has been shown to dramatically enhance its peroxidatic activity. acs.org It is plausible that "ligand-18," were it to be synthesized, would be investigated for its influence on the catalytic properties of the FeIII-PPIX core.
Interaction with Biomolecules: The interaction of FeIII-PPIX and its ligand complexes with proteins and nucleic acids is a field of intense research. For example, the binding of heme to proteins is fundamental to the function of hemoproteins. nih.gov Furthermore, certain porphyrin derivatives have been studied for their ability to interact with specific DNA structures like G-quadruplexes. nih.gov Any novel ligand, such as the hypothetical "ligand-18," would likely be screened for its ability to mediate or alter the interaction of FeIII-PPIX with biological macromolecules.
Table 1: Key Research Areas for FeIII-PPIX Ligand Complexes
| Research Area | Key Methodologies | Potential Significance for "ligand-18" |
| Coordination Chemistry | UV-Vis, EPR, X-ray Crystallography | Elucidation of binding mode and electronic structure. |
| Catalysis | Kinetic Assays, Product Analysis | Discovery of novel catalytic activities or enhanced efficiencies. |
| Biomolecular Interactions | Fluorescence Spectroscopy, Circular Dichroism | Development of new biological probes or therapeutic agents. |
Identification of Unresolved Questions and Research Gaps
The primary and most significant research gap is the very existence and characterization of "this compound" in the scientific literature. Assuming this compound is a novel or proprietary entity, the following unresolved questions would be paramount:
Chemical Structure and Synthesis: What is the precise chemical structure of "ligand-18"? What is a viable and efficient synthetic route to produce this ligand and its complex with FeIII-PPIX?
Fundamental Properties: What are the fundamental physicochemical properties of the this compound complex, including its stability, solubility, and redox potential?
Biological Activity: Does this compound exhibit any significant biological activity? For example, does it have antimicrobial, anticancer, or enzymatic-inhibitory properties? The antimalarial activity of some quinoline-based ligands that coordinate with FeIII-PPIX provides a precedent for such investigations. rsc.org
Mechanism of Action: If biologically active, what is the molecular mechanism of action? Does it target specific proteins or cellular pathways?
Opportunities for Methodological Advancement in Heme-Ligand Research
Research on heme-ligand complexes continually benefits from and drives methodological advancements. Key opportunities include:
Advanced Spectroscopic Techniques: The application of more sophisticated spectroscopic methods, such as two-dimensional electronic spectroscopy and time-resolved resonance Raman spectroscopy, can provide unprecedented detail about the dynamics of ligand binding and dissociation and the electronic structure of the resulting complexes.
Computational Modeling: Advances in computational chemistry, including density functional theory (DFT) and molecular dynamics (MD) simulations, offer powerful tools to predict the structures, properties, and reactivity of heme-ligand complexes. acs.orgresearchgate.net These methods can guide the rational design of new ligands with desired properties.
High-Throughput Screening: The development of high-throughput screening assays would enable the rapid evaluation of large libraries of potential ligands for their ability to bind to FeIII-PPIX and modulate its activity. This could accelerate the discovery of new catalysts, sensors, and therapeutic agents.
Cryo-Electron Microscopy (Cryo-EM): For studying the interaction of FeIII-PPIX ligand complexes with large protein assemblies, cryo-EM is becoming an increasingly powerful tool, capable of providing high-resolution structural information.
Broader Scientific Implications and Potential for Novel Chemical Probe Development
The development of novel FeIII-PPIX ligand complexes has broad scientific implications. Heme is a ubiquitous and essential molecule, and compounds that can modulate its function have the potential to impact many areas of biology and medicine.
A specific and well-characterized "this compound" could serve as a valuable chemical probe . Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Depending on its properties, this compound could be developed into:
A Probe for Heme-Binding Proteins: If the ligand confers specific binding properties, the complex could be used to identify and characterize new heme-binding proteins or to study the function of known ones.
A Sensor for Specific Analytes: The catalytic or spectroscopic properties of the complex could be designed to change in the presence of a specific analyte, forming the basis of a new chemical sensor.
A Therapeutic Lead Compound: If the complex exhibits desirable biological activity, such as antimicrobial or anticancer effects, it could serve as a starting point for the development of new drugs. The known role of porphyrins in photodynamic therapy highlights this potential. nih.gov
Q & A
Q. How should conflicting structural interpretations of this compound be addressed in peer-reviewed manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
